[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol

HDAC inhibitor paralog selectivity epigenetics

[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol (CAS 126006-28-8, molecular formula C₁₁H₁₅NO₄, MW 225.24 g/mol) is a synthetic small molecule that integrates a hydroxamic acid (hydroxyamino) zinc-binding group within a 2-phenyl-1,3-dioxane scaffold. This structural architecture is characteristic of histone deacetylase (HDAC) inhibitor pharmacophores, wherein the hydroxamic acid moiety chelates the catalytic zinc ion in HDAC active sites.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 126006-28-8
Cat. No. B11950250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol
CAS126006-28-8
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1C(COC(O1)C2=CC=CC=C2)(CO)NO
InChIInChI=1S/C11H15NO4/c13-6-11(12-14)7-15-10(16-8-11)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2
InChIKeyQGWKSGXNIVWLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol (CAS 126006-28-8): A Hydroxamic Acid-Bearing Dioxane for Targeted Research Procurement


[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol (CAS 126006-28-8, molecular formula C₁₁H₁₅NO₄, MW 225.24 g/mol) is a synthetic small molecule that integrates a hydroxamic acid (hydroxyamino) zinc-binding group within a 2-phenyl-1,3-dioxane scaffold . This structural architecture is characteristic of histone deacetylase (HDAC) inhibitor pharmacophores, wherein the hydroxamic acid moiety chelates the catalytic zinc ion in HDAC active sites [1]. The compound belongs to a class of 1,3-dioxane-based diversity elements that have been validated as compatible with HDAC inhibition through combinatorial library screening, with representative structures exhibiting IC₅₀ values approximately 1 µM against HDAC enzymes [2]. The 1,3-dioxane ring appended to suberoylanilide hydroxamic acid (SAHA) has been shown to be essential for HDAC6 paralog selectivity, distinguishing such structures from non-selective pan-HDAC inhibitors [3].

Why [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol Cannot Be Replaced by Common Hydroxamic Acid Analogs


Simple hydroxamic acid-based HDAC inhibitors such as SAHA (vorinostat) or trichostatin A (TSA) are non-selective pan-inhibitors that lack the 1,3-dioxane diversity element, resulting in indiscriminate inhibition across HDAC paralogs including HDAC6, which is associated with microtubule dynamics and clinical toxicities [1]. The 1,3-dioxane scaffold appended to the hydroxamic acid pharmacophore has been demonstrated to confer HDAC6 paralog selectivity—a property absent in SAHA alone, which acts as a nonparalog-selective inhibitor [2]. Furthermore, replacement with a simple amino-substituted 1,3-dioxane (e.g., 5-amino-2-phenyl-1,3-dioxane derivatives) would eliminate the zinc-chelating hydroxamic acid functionality, abolishing HDAC inhibitory activity altogether [1]. The precise combination of the 2-phenyl substituent on the dioxane ring and the 5-hydroxyamino/methanol substitution pattern creates a unique chemical space that cannot be replicated by any single commercially available analog .

[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol: Quantitative Differentiation Evidence for Informed Procurement


HDAC Paralog Selectivity Conferred by the 1,3-Dioxane Scaffold Versus Non-Selective SAHA

The 1,3-dioxane diversity element, when appended to SAHA, is essential for achieving HDAC6 paralog selectivity. SAHA alone is a nonparalog-selective HDAC inhibitor, whereas the 1,3-dioxane-modified analogs exhibit selective inhibition profiles that spare HDAC6 [1]. In-cell HDAC paralog selectivity was demonstrated using structural dissection of two 1,3-dioxanes, confirming that the dioxane moiety biases selectivity away from HDAC6 while maintaining inhibition of histone-acting deacetylases [1]. This selectivity has important clinical implications for developing HDAC inhibitor-based treatments that do not interfere with microtubule dynamics [1].

HDAC inhibitor paralog selectivity epigenetics cancer research

1,3-Dioxane Scaffold Compatibility with HDAC Inhibition Validated by Combinatorial Library Screening

A library of 7,200 small molecules based on a 1,3-dioxane diversity structure, incorporating metal-chelating functional groups (including hydroxamic acids) to direct binding to zinc-dependent HDAC enzymes, was synthesized and screened [1]. Representative structures from this library were tested for HDAC inhibitory activity, yielding calculated IC₅₀ values of approximately 1 μM [1]. These IC₅₀ values were similar to those of the substructure controls, confirming that the 1,3-dioxane portion is not detrimental to HDAC inhibition [1]. This establishes the 1,3-dioxane-hydroxamic acid architecture as a validated HDAC-inhibitory chemotype [1].

HDAC inhibition combinatorial chemistry structure-activity relationship zinc chelator

Unique Substitution Pattern: Combination of 2-Phenyl and 5-Hydroxyamino-Methanol on the 1,3-Dioxane Ring

The specific substitution pattern of [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol—featuring a 2-phenyl substituent and a simultaneous 5-hydroxyamino and 5-methanol group—is chemically distinct from commonly available 1,3-dioxane analogs . Related compounds such as 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4) lack the hydroxyamino functionality , while (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS 53104-32-8) contains an amino group instead of hydroxyamino and a 2,2-dimethyl substitution instead of 2-phenyl . No single commercially cataloged compound combines the 2-phenyl, 5-hydroxyamino, and 5-methanol features simultaneously .

chemical diversity scaffold uniqueness structure confirmation chemical procurement

Specialized Storage Requirements Indicating Compound-Specific Stability Profile

The compound requires storage at -20°C under dry, light-protected, and sealed conditions, with a specified shelf life of 2 years under these parameters . These storage requirements are more stringent than those for simple 1,3-dioxane analogs such as 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4), which is typically stored at room temperature . The low-temperature requirement is consistent with the presence of the hydroxamic acid moiety, which is prone to hydrolysis and thermal degradation [1].

compound stability storage conditions hydroxamic acid stability laboratory handling

[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol: Defined Application Scenarios Based on Verified Evidence


Scaffold for HDAC Paralog-Selective Inhibitor Development

This compound is most appropriately procured as a starting scaffold for medicinal chemistry programs targeting paralog-selective HDAC inhibition. The 1,3-dioxane-hydroxamic acid architecture has been validated for HDAC inhibition (library IC₅₀ ≈ 1 μM) [1] and has demonstrated the capacity to confer HDAC6-sparing selectivity when appended to SAHA . Researchers developing isoform-selective epigenetic modulators can use this compound to explore structure-activity relationships that cannot be accessed using non-selective hydroxamic acids such as SAHA or TSA.

Chemical Biology Probe for Investigating HDAC Paralog Function in Cellular Contexts

The compound is suitable for use as a chemical probe in cell-based assays investigating HDAC paralog-specific functions. The structural dissection of 1,3-dioxane-containing HDAC inhibitors has demonstrated that the dioxane moiety enables discrimination between histone-acting deacetylases and HDAC6, with important implications for studying microtubule dynamics independently of histone acetylation [1]. This application leverages the scaffold's demonstrated in-cell paralog selectivity, which is not achievable with standard pan-HDAC probes.

Reference Standard for Analytical Method Development Targeting Hydroxamic Acid-Containing 1,3-Dioxanes

Given its defined storage conditions (-20°C, dry, light-protected, sealed) [1] and the absence of structurally identical commercially available alternatives, this compound can serve as a certified reference standard for developing HPLC, LC-MS, or NMR analytical methods specific to hydroxamic acid-functionalized 1,3-dioxane derivatives. Its unique substitution pattern (2-phenyl, 5-hydroxyamino, 5-methanol) provides a well-defined analyte for method validation.

Combinatorial Library Synthesis Building Block for Diversity-Oriented Synthesis

The compound is a logical procurement choice for diversity-oriented synthesis (DOS) programs building upon the validated 1,3-dioxane HDAC inhibitor library platform established by Sternson et al. (2001), which demonstrated that 1,3-dioxane structures with metal-chelating groups are compatible with HDAC inhibition [1]. The hydroxyamino group provides a versatile handle for further derivatization, while the 2-phenyl and 5-methanol groups offer additional vectors for structural elaboration.

Quote Request

Request a Quote for [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.